N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide
Description
N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide is a piperidine-based sulfonamide derivative characterized by a furan-2-ylmethyl substituent on the piperidine nitrogen and a 3-methylbenzenesulfonamide group attached via a methylene linker to the piperidine’s 4-position. The compound’s synthetic route likely involves nucleophilic substitution or coupling reactions to attach the furan and sulfonamide groups to the piperidine scaffold, similar to methods described for related compounds .
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-15-4-2-6-18(12-15)24(21,22)19-13-16-7-9-20(10-8-16)14-17-5-3-11-23-17/h2-6,11-12,16,19H,7-10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCREQFVKKNBQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide typically involves multiple steps. One common method involves the initial formation of the piperidine ring, followed by the introduction of the furan ring and the benzenesulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the furan and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the sulfonamide group can yield amines.
Scientific Research Applications
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and piperidine ring can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can also play a role in binding to specific proteins, influencing their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of piperidine derivatives with sulfonamide or carboxamide functionalities. Below is a comparative analysis with structurally related compounds from the evidence:
Key Comparisons
Bioactivity Profile :
- The target compound lacks explicit pharmacological data, unlike 13p (herbicidal) or goxalapladib (atherosclerosis) . Its furan and sulfonamide groups may confer distinct binding properties compared to carboxamide-based fentanyl analogues (e.g., 4'-methyl acetyl fentanyl ) .
The furan-2-ylmethyl substituent distinguishes it from phenethyl or benzoyl groups in herbicidal or opioid analogues, possibly reducing lipophilicity compared to 13p or fentanyl derivatives .
Synthetic Complexity :
- The target compound’s synthesis likely parallels methods for 13p , which uses Pd-catalyzed cross-coupling, but differs from fentanyl derivatives that rely on reductive amination .
Research Findings and Implications
- Herbicidal vs. Central Nervous System (CNS) Activity: Sulfonamide derivatives like 13p target plant enzymes, whereas piperidine-carboxamides (e.g., fentanyl analogues) interact with opioid receptors. The furan moiety in the target compound may redirect bioactivity toward non-CNS targets, such as microbial or inflammatory pathways .
- Thermodynamic Stability : The absence of halogen substituents (cf. 13p ’s chloro/fluoro groups) may lower melting points compared to halogenated analogues, impacting formulation stability .
Biological Activity
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies highlighting its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 392.5 g/mol. It features a furan ring, a piperidine moiety, and a sulfonamide group, which are known to contribute to various biological activities.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The sulfonamide group is known for its antibacterial properties, while the piperidine and furan moieties may influence neuropharmacological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamides have been widely studied for their effectiveness against various bacterial strains.
Anticancer Potential
Recent studies have suggested that derivatives of piperidine and furan can inhibit cancer cell proliferation. A study on furan-containing compounds demonstrated their ability to induce apoptosis in cancer cell lines, potentially via the mitochondrial pathway.
Table of Biological Activities
Case Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of similar sulfonamide compounds. The results indicated that these compounds effectively inhibited bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis.
Case Study 2: Anticancer Activity
In a study assessing the anticancer properties of furan-containing piperidine derivatives, researchers found that these compounds exhibited cytotoxic effects against human breast cancer cells (MCF-7). The mechanism was linked to the induction of oxidative stress leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
